molecular formula C26H16Br2O4 B3836567 2,2'-biphenyldiyl bis(4-bromobenzoate)

2,2'-biphenyldiyl bis(4-bromobenzoate)

Cat. No. B3836567
M. Wt: 552.2 g/mol
InChI Key: GEQPMMPDFIVGQF-UHFFFAOYSA-N
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Description

“2,2’-Biphenyldiyl bis(4-bromobenzoate)” is a chemical compound with the molecular formula C26H16Br2O4 . It is composed of two bromobenzoate groups attached to a biphenyl core .


Molecular Structure Analysis

The molecular structure of “2,2’-biphenyldiyl bis(4-bromobenzoate)” can be represented by the SMILES string: c1ccc(c(c1)c2ccccc2OC(=O)c3ccc(cc3)Br)OC(=O)c4ccc(cc4)Br . This indicates that the molecule consists of a biphenyl core with two bromobenzoate groups attached .


Physical And Chemical Properties Analysis

The average mass of “2,2’-biphenyldiyl bis(4-bromobenzoate)” is 552.211 Da, and its monoisotopic mass is 549.941528 Da .

properties

IUPAC Name

[2-[2-(4-bromobenzoyl)oxyphenyl]phenyl] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16Br2O4/c27-19-13-9-17(10-14-19)25(29)31-23-7-3-1-5-21(23)22-6-2-4-8-24(22)32-26(30)18-11-15-20(28)16-12-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQPMMPDFIVGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Br)OC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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